molecular formula C9H19IO4 B1652373 13-Iodo-2,5,8,11-tetraoxatridecane CAS No. 143127-81-5

13-Iodo-2,5,8,11-tetraoxatridecane

Cat. No.: B1652373
CAS No.: 143127-81-5
M. Wt: 318.15 g/mol
InChI Key: KBOKJZSZVAHUPY-UHFFFAOYSA-N
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Description

13-Iodo-2,5,8,11-tetraoxatridecane is an organic compound with the molecular formula C₉H₁₉IO₄ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom attached to a tetraoxatridecane backbone, which consists of a chain of carbon and oxygen atoms. It is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

13-Iodo-2,5,8,11-tetraoxatridecane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Iodo-2,5,8,11-tetraoxatridecane typically involves the iodination of a tetraoxatridecane precursor. One common method is the reaction of 2,5,8,11-tetraoxatridecane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

13-Iodo-2,5,8,11-tetraoxatridecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include thiolated, aminated, or alkoxylated derivatives of tetraoxatridecane.

    Oxidation Reactions: Products include iodinated alcohols or aldehydes.

    Reduction Reactions: The major product is the corresponding hydrocarbon.

Mechanism of Action

The mechanism of action of 13-Iodo-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the tetraoxatridecane backbone can interact with hydrophobic regions of proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-Iodo-2,5,8,11-tetraoxatridecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more suitable for certain applications, such as radiolabeling and the synthesis of complex organic molecules.

Properties

IUPAC Name

1-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19IO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOKJZSZVAHUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617643
Record name 13-Iodo-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143127-81-5
Record name 13-Iodo-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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